molecular formula C14H17F3N2O2 B4544896 N-(2-morpholin-4-ylethyl)-2-(trifluoromethyl)benzamide

N-(2-morpholin-4-ylethyl)-2-(trifluoromethyl)benzamide

Cat. No.: B4544896
M. Wt: 302.29 g/mol
InChI Key: GZIKMFKSNGIINI-UHFFFAOYSA-N
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Description

N-(2-morpholin-4-ylethyl)-2-(trifluoromethyl)benzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a morpholine ring, an ethyl linker, and a trifluoromethyl group attached to a benzamide core, which collectively contribute to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-morpholin-4-ylethyl)-2-(trifluoromethyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the synthesis of 2-(trifluoromethyl)benzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride.

    Amidation Reaction: The acid chloride is reacted with 2-(morpholin-4-yl)ethylamine under basic conditions to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-morpholin-4-ylethyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophilic or electrophilic reagents, depending on the specific substitution reaction, are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds.

Scientific Research Applications

N-(2-morpholin-4-ylethyl)-2-(trifluoromethyl)benzamide has found applications in several scientific domains:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in biochemical studies to investigate its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of its pharmacological properties.

    Industry: It is utilized in the development of specialty chemicals and materials with specific functional attributes.

Mechanism of Action

The mechanism by which N-(2-morpholin-4-ylethyl)-2-(trifluoromethyl)benzamide exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The trifluoromethyl group enhances its lipophilicity, facilitating its passage through biological membranes, while the morpholine ring can engage in hydrogen bonding and other interactions with target molecules. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-morpholin-4-ylethyl)-2-chlorobenzamide: Similar structure but with a chlorine atom instead of a trifluoromethyl group.

    N-(2-morpholin-4-ylethyl)-2-methylbenzamide: Features a methyl group instead of a trifluoromethyl group.

    N-(2-morpholin-4-ylethyl)-2-nitrobenzamide: Contains a nitro group in place of the trifluoromethyl group.

Uniqueness

N-(2-morpholin-4-ylethyl)-2-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N-(2-morpholin-4-ylethyl)-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O2/c15-14(16,17)12-4-2-1-3-11(12)13(20)18-5-6-19-7-9-21-10-8-19/h1-4H,5-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZIKMFKSNGIINI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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